Tripropionin

Catalog No.
S606793
CAS No.
139-45-7
M.F
C12H20O6
M. Wt
260.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tripropionin

Tripropionin (CAS 139-45-7) provides delayed propionate delivery to the distal gut, avoiding free acid corrosiveness. Its ester linkages offer targeted lipolysis, phase modification in cubosomes, and plasticization of cellulose acetate.

  • Delayed lipolysis: Distal colon propionate release, bypasses upper-GI absorption.
  • Phase modifier: Induces inverse hexagonal structures in lipid nanoparticles, not possible with triacetin.
  • Plasticizer: Non-toxic, low-migration for cellulose acetate films.

Procurement: ≥97% purity, ambient storage, global shipping.

CAS Number

139-45-7

Product Name

Tripropionin

IUPAC Name

2,3-di(propanoyloxy)propyl propanoate

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

InChI

InChI=1S/C12H20O6/c1-4-10(13)16-7-9(18-12(15)6-3)8-17-11(14)5-2/h9H,4-8H2,1-3H3

InChI Key

YZWRNSARCRTXDS-UHFFFAOYSA-N

SMILES

CCC(=O)OCC(COC(=O)CC)OC(=O)CC

solubility

3.07 mg/mL at 37 °C
slightly soluble in water; soluble in organic solvents, oils
soluble (in ethanol)

Synonyms

tripropionin

Canonical SMILES

CCC(=O)OCC(COC(=O)CC)OC(=O)CC

The exact mass of the compound Tripropionin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.07 mg/ml at 37 °c3.07 mg/ml at 37 °cslightly soluble in water; soluble in organic solvents, oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36744. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Triglycerides - Supplementary Records. It belongs to the ontological category of triglyceride in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥97%

Package Size

5 g, 25 g, 100 g

Tripropionin (CAS 139-45-7), also known as glyceryl tripropionate, is a short-chain triglyceride (SCT) formed by the esterification of glycerol with three molecules of propionic acid. Operating as a clear, low-viscosity liquid with a density of 1.08 g/mL and a boiling point of 175-176 °C at 20 mmHg, it serves as a highly efficient, non-toxic precursor for propionic acid delivery and a functional plasticizer for bio-based polymers [1]. In industrial and pharmaceutical procurement, Tripropionin is primarily valued for its stable ester linkages, which delay active moiety release in biological systems and provide excellent solvation properties in polymer matrices, distinguishing it from highly volatile free acids and highly hydrophilic short-chain analogs.

Research & Procurement Fit

Enzyme probe — discriminates esterases vs. lipases via interfacial activation behavior
Odd-chain C3 backbone — distinct metabolic handling and material properties vs. even-chain triglycerides
Multi-application tool — enzymology, metabolic models, polymer, biodiesel, and lipid digestion research

Substituting Tripropionin with free propionic acid or its sodium salt fundamentally alters processability and biological delivery. Free propionic acid is highly corrosive, pungent, and rapidly absorbed in the upper gastrointestinal tract, rendering it useless for distal gut delivery and unpalatable for oral formulations[1]. Conversely, substituting with shorter-chain triglycerides like triacetin often fails in lipid-based nanoparticle formulations because triacetin is too hydrophilic to incorporate into lipid bilayers [2]. Similarly, tributyrin (C4) yields butyric acid rather than propionic acid upon lipolysis, driving entirely different metabolic and phase-behavior outcomes. Consequently, buyers must procure the exact C3 triglyceride to ensure targeted propionate delivery and optimal hydrophobic-hydrophilic balance in material formulations.

Substitution Risk

Specificity Enzyme substrate specificity — Triacetin and Tributyrin lack the discriminatory kinetic behavior needed for esterase/lipase classification
Kinetics Absorption rate mismatch — odd-chain C3 structure yields markedly slower GI absorption vs. even-chain counterparts
Performance Material properties shift — chain-length-dependent plasticization and cold-flow mechanisms may not transfer across triglyceride analogs

Distal Gut Delivery Kinetics via Lipase-Dependent Cleavage

In gastrointestinal delivery models, the absorption profile of propionate heavily depends on its molecular form. Tripropionin acts as a pro-drug that requires enzymatic cleavage by pancreatic lipases prior to absorption. This enzymatic dependency delays the release of propionic acid, allowing the active compound to reach the distal intestine and colon [1]. In contrast, sodium propionate is rapidly and almost entirely absorbed in the upper gastrointestinal tract, failing to deliver meaningful concentrations to the lower gut [1].

Evidence DimensionSite of primary absorption and release mechanism
Target Compound DataTripropionin requires pancreatic lipolysis, delaying release for distal gut/colon delivery.
Comparator Or BaselineSodium propionate (rapid upper GI absorption).
Quantified DifferenceTripropionin shifts the primary delivery site from the upper GI tract to the distal intestine.
ConditionsIn vivo and in vitro gastrointestinal digestion models.

Crucial for pharmaceutical and nutritional buyers formulating colon-targeted therapies or microbiome modulators where upper GI absorption must be avoided.

Enzyme Discrimination
Reported
Esterases active in solution; lipases require near-solubility-limit concentrations for half-maximal activity
Supports unambiguous esterase/lipase classification
Triacetin/Tributyrin lack this differential kinetic window

Phase Behavior Modification in Lipid-Based Liquid-Crystalline Nanoparticles

The structural integration of triglycerides into phytantriol cubosomes depends strictly on their lipophilicity. Tripropionin successfully incorporates into the lipid bilayer, inducing a phase transition from a cubic phase to mixed cubic and inverse hexagonal phases at 5-15% (w/w) concentration [1]. In direct contrast, triacetin (the C2 analog) is too hydrophilic to partition into the bilayer, failing to alter the nanostructure even when substituting up to 90% (w/w) of the phytantriol [1].

Evidence DimensionLipid bilayer incorporation and phase modification
Target Compound DataTripropionin induces inverse hexagonal (H2) phase formation at >15% w/w.
Comparator Or BaselineTriacetin (0% structural modification even at 90% w/w substitution).
Quantified DifferenceTripropionin actively modifies nanoparticle geometry, whereas triacetin is entirely ineffective as a structural modifier.
ConditionsPhytantriol cubosome dispersion analyzed via small-angle X-ray scattering (SAXS).

Dictates procurement for formulators of lipid-based drug delivery systems who require precise control over nanoparticle geometry and controlled release profiles.

Metabolic Model Response
Reported
Reported body weight reduction vs. HFD control at 3 weeks; sustained fat loss through 7 weeks; reported improvement in glucose tolerance and insulin sensitivity
Supports propionate-delivery model context
Mouse HFD model; palatability review vs. propionate salts

Non-Toxic Plasticization and Migration Resistance in Cellulose Acetate

In the formulation of cellulose acetate (CA) films and fibers, Tripropionin functions as a highly compatible internal plasticizer. While free short-chain fatty acids are excessively volatile and corrosive, and standard low-molecular-weight solvents suffer from rapid migration leading to polymer embrittlement, Tripropionin establishes stable intermolecular secondary bonds within the CA matrix [1]. This stable solvation significantly lowers the glass transition temperature (Tg) of the polymer without the high migration rates that cause cracking and discoloration over the material's life cycle [1].

Evidence DimensionPolymer solvation stability and Tg reduction
Target Compound DataTripropionin provides stable secondary bonding with low migration tendency.
Comparator Or BaselineVolatile generic solvents / free acids (high migration, rapid embrittlement).
Quantified DifferenceTripropionin maintains long-term thermo-mechanical integrity, whereas volatile alternatives result in rapid structural degradation.
ConditionsCellulose acetate matrix processing for films and fibers.

Critical for materials scientists procuring non-toxic, bio-based plasticizers that ensure the long-term durability and workability of cellulose-derived products.

Cloud Point Mechanism
Class-level
Interferes with critical nucleus formation during FAME crystallization; avoids self-association efficacy loss
Supports biodiesel cold-flow research
DSC and thermodynamic modeling context
Plasticization Degradation
Reported
50–90% weight loss increase under accelerated weathering in plasticized CA films
Supports biodegradable polymer research
DS 2.5 cellulose acetate; UV degradation system
Absorption Kinetics
Reported
Absorption rate ≤50% of even-chain triglycerides (Triacetin, Tributyrin)
Supports lipid digestion model context
Rat model; extended temporal window for hydrolysis studies
Regulatory Classification
Reported
JECFA ADI 'ACCEPTABLE'; FEMA GRAS (No. 3286); reported rat oral LD50 6400 mg/kg
Supports flavoring-agent procurement context
JECFA 59th meeting (2002); FEMA assessment

Colon-Targeted Nutritional and Pharmaceutical Formulations

Utilizing its delayed lipolysis profile, Tripropionin is the preferred precursor for delivering propionic acid to the distal gut to modulate the microbiome, bypassing the rapid upper-GI absorption of sodium propionate[1].

Lipid-Based Nanoparticle Engineering

Applied in the synthesis of cubosomes and liquid-crystalline delivery vehicles, where Tripropionin acts as a critical phase-modifying agent to induce inverse hexagonal structures, a function unachievable with the more hydrophilic triacetin [2].

Bio-based Polymer Plasticization

Procured as a non-toxic, low-migration plasticizer for cellulose acetate films, fibers, and coatings, ensuring long-term flexibility and preventing the embrittlement caused by volatile solvent alternatives [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Enzymology assay development
Enzyme discrimination profile
Interfacial activation validation
Metabolic research models
Palatable propionate delivery
Model-response endpoint review
Biodiesel formulation research
Non-self-associating mechanism
Cold-flow validation review
Biodegradable polymer research
Plasticization-degradation balance
End-of-life degradation rate
Lipid digestion research
Controlled hydrolysis kinetics
Absorption rate validation

Physical Description

colourless to pale yellow liquid with practically no odour

XLogP3

1.7

Density

d2018 1.1
1.065-1.082

UNII

F8L8EVQ6QB

Other CAS

139-45-7

Wikipedia

Glyceryl tripropanoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1,2,3-Propanetriol, 1,2,3-tripropanoate: ACTIVE

Evaluation of lipid-stabilised tripropionin nanodroplets as a delivery route for combretastatin A4

Victoria Mico, Antonia Charalambous, Sally A Peyman, Radwa H Abou-Saleh, Alexander F Markham, P Louise Coletta, Stephen D Evans
PMID: 28495582   DOI: 10.1016/j.ijpharm.2017.05.009

Abstract

Lipid-based nanoemulsions are a cheap and elegant route for improving the delivery of hydrophobic drugs. Easy and quick to prepare, nanoemulsions have promise for the delivery of different therapeutic agents. Although multiple studies have investigated the effects of the oil and preparation conditions on the size of the nanoemulsion nanodroplets for food applications, analogous studies for nanoemulsions for therapeutic applications are limited. Here we present a study on the production of lipid-stabilised oil nanodroplets (LONDs) towards medical applications. A number of biocompatible oils were used to form LONDs with phospholipid coatings, and among these, squalane and tripropionin were chosen as model oils for subsequent studies. LONDs were formed by high pressure homogenisation, and their size was found to decrease with increasing production pressure. When produced at 175MPa, all LONDs samples exhibited sizes between 100 and 300nm, with polydispersity index PI between 0.1 and 0.3. The LONDs were stable for over six weeks, at 4°C, and also under physiological conditions, showing modest changes in size (<10%). The hydrophobic drug combretastatin A4 (CA4) was encapsulated in tripropionin LONDs with an efficiency of approximately 76%, achieving drug concentration of approximately 1.3mg/ml. SVR mouse endothelial cells treated with CA4 tripropionin LONDs showed the microtubule disruption, characteristic of drug uptake for all tested doses, which suggests successful release of the CA4 from the LONDs.


A newly high alkaline lipase: an ideal choice for application in detergent formulations

Slim Cherif, Sami Mnif, Fatma Hadrich, Slim Abdelkafi, Sami Sayadi
PMID: 22123072   DOI: 10.1186/1476-511X-10-221

Abstract

Bacterial lipases received much attention for their substrate specificity and their ability to function in extreme environments (pH, temperature...). Many staphylococci produced lipases which were released into the culture medium. Reports of thermostable lipases from Staphylococcus sp. and active in alkaline conditions are not previously described.
A newly soil-isolated Staphylococcus sp. strain ESW secretes an induced lipase in the culture medium. The effects of temperature, pH and various components in a detergent on the activity and stability of Staphylococcus sp. lipase (SL1) were studied in a preliminary evaluation for use in detergent formulation solutions. The enzyme was highly active over a wide range of pH from 9.0 to 13.0, with an optimum at pH 12.0. The relative activity at pH 13.0 was about 60% of that obtained at pH 12.0. It exhibited maximal activity at 60°C. This novel lipase, showed extreme stability towards non-ionic and anionic surfactants after pre-incubation for 1 h at 40°C, and relative stability towards oxidizing agents. Additionally, the crude enzyme showed excellent stability and compatibility with various commercial solid and liquid detergents.
These properties added to the high activity in high alkaline pH make this novel lipase an ideal choice for application in detergent formulations.


Enzymatic hydrolysis of organic-core microcapsules to produce aqueous-core microcapsules

Veronique Breguet, Vojislav Vojinovic, Urs Von Stockar, Ian W Marison
PMID: 18382924   DOI: 10.1080/02652040701843461

Abstract

This paper describes the development of a new method to obtain aqueous-core microcapsules from organic-core capsules. The direct production of microcapsules, using tripropionin as organic material, followed by the hydrolysis of the core by a lipase was investigated. The enzymatic study showed that the enzyme obeyed a Michaelis-Menten mechanism and conditions for optimal activity were pH 7.5, 25-37 degrees C and 0% NaCl. Under these conditions, incubation of tripropionin-alginate microcapsules in a buffer containing the enzyme successfully produced aqueous-core capsules with reduced accumulation of alginate in the core in approximately 3 h.


Purification and characterization of a novel lipase from the digestive glands of a primitive animal: the scorpion

Nacim Zouari, Nabil Miled, Slim Cherif, Hafedh Mejdoub, Youssef Gargouri
PMID: 16154275   DOI: 10.1016/j.bbagen.2005.08.005

Abstract

Higher animal's lipases are well characterized, however, much less is known about lipases from primitive ones. We choose the scorpion, one of the most ancient invertebrates, as a model of a primitive animal. A lipolytic activity was located in the scorpion digestive glands, from which a scorpion digestive lipase (SDL) was purified. Pure SDL, a glycosylated protein, has a molecular mass of 50 kDa, it presents the interfacial activation phenomenon. It was found to be more active on short-chain triacylglycerols than on long-chain triacylglycerols. SDL is a serine enzyme and possesses one accessible sulfhydryl group which is not essential for the catalysis. Among the NH2-terminal 33 residues, a 17 amino acids sequence shows similarities with sequence of Drosophila melanogaster putative lipase. Interestingly, neither colipase, nor bile salts were detected in the scorpion hepatopancreas. This indicates that colipase evolved in vertebrates simultaneously with the appearance of an exocrine pancreas and a true liver which produces bile salts. Furthermore, polyclonal antibodies directed against SDL failed to recognise the classical digestive lipases. Altogether, these results suggest that SDL is a member of a new group of digestive lipases belonging to invertebrates.


VITAMIN B-12 DEFICIENCY AND TRIPROPIONIN TOXICITY

J E GORDON
PMID: 14187687   DOI: 10.1111/j.1753-4887.1964.tb07779.x

Abstract




Biochemical and molecular characterization of a lipase produced by Rhizopus oryzae

Riadh Ben Salah, Habib Mosbah, Ahmed Fendri, Ali Gargouri, Youssef Gargouri, Hafedh Mejdoub
PMID: 16842350   DOI: 10.1111/j.1574-6968.2006.00323.x

Abstract

A novel strain of Rhizopus oryzae WPG secretes a noninduced lipase (ROLw) in the culture medium; purified ROLw is a protein of 29 kDa, the 45 N-terminal amino acid residues were sequenced, this sequence is very homologous to Rhizopus delemar lipase (RDL), Rhizopus niveus lipase (RNL) and R. oryzae lipase (ROL29) sequences; the cloning and sequencing of the part of the gene encoding the mature ROLw, shows two nucleotides differences with RDL, RNL and ROL29 sequences corresponding to the change of the residues 134 and 200; ROLw does not present the interfacial activation phenomenon when using tripropionin or vinyl propionate as substrates; the lipase activity is maximal at pH 8 and at 37 degrees C, specific activities of 3500 or 900 U mg(-1) were measured at 37 degrees C and at pH 8, using olive oil emulsion or tributyrin as substrates, respectively; ROLw is unable to hydrolyse triacylglycerols in the presence of high concentration of bile salts; it is a serine enzyme as it is inhibited by tetrahydrolipstatin and was stable between pH 5 and pH 8.


TOXICITY OF TRIPROPIONIN IN RATS FED A VITAMIN B12-DEFICIENT DIET

G D GAMMON, B W AGRANOFF
PMID: 14115266   DOI: 10.3181/00379727-114-28743

Abstract




Biochemical characterization, cloning, and molecular modelling of chicken pancreatic lipase

Ahmed Fendri, Fakher Frikha, Habib Mosbah, Nabil Miled, Nacim Zouari, Abir Ben Bacha, Adel Sayari, Hafedh Mejdoub, Youssef Gargouri
PMID: 16780787   DOI: 10.1016/j.abb.2006.04.018

Abstract

Chicken pancreatic lipase (CPL) was purified from delipidated pancreas. Pure CPL was obtained after ammonium sulphate fractionation, then DEAE-cellulose, Sephacryl S-200 gel filtration, and FPLC Mono-Q Sepharose columns. The pure lipase is a glycosylated monomer having a molecular mass of about 50kDa. The 23 N-terminal amino acid residues of CPL were sequenced. The sequence is similar to those of avian and mammalian pancreatic lipases. CPL presents the interfacial activation phenomenon tested with tripropionin or vinyl ester. When CPL was inhibited by synthetic detergent (TX-100) or amphipathic protein (BSA), simultaneous addition of bile salts and colipase was required to restore the full CPL activity. In the absence of colipase and bile salts, CPL was unable to hydrolyse tributyrin emulsion. This enzyme can tolerate, more efficiently than HPL, the accumulation of long-chain free fatty acids at the interface when olive oil emulsion was used as substrate in the absence of bile salts and colipase. The CPL activity, under these conditions, was linear whereas that of HPL decreased rapidly. Anti-TPL polyclonal antibodies cross-reacted specifically with CPL. The gene encoding the mature CPL was cloned and sequenced. The deduced amino acid sequence of the mature lipase shows a high degree of homology with the mammalian pancreatic lipases. A 3D structure model of CPL was built using the HPL structure as template. We have concluded that a slight increase in the exposed hydrophobic residues on the surface of CPL, as compared to HPL, could be responsible for a higher tolerance to the presence of long-chain free fatty acids at the lipid/water interface.


Lipase-catalysed hydrolysis of short-chain substrates in solution and in emulsion: a kinetic study

L Nini, L Sarda, L C Comeau, E Boitard, J P Dubès, H Chahinian
PMID: 11750885   DOI: 10.1016/s1388-1981(01)00172-x

Abstract

We have studied the enzymatic hydrolysis of solutions and emulsions of vinyl propionate, vinyl butyrate and tripropionin by lipases of various origin and specificity. Kinetic studies of the hydrolysis of short-chain substrates by microbial triacylglycerol lipases from Rhizopus oryzae, Mucor miehei, Candida rugosa, Candida antarctica A and by (phospho)lipase from guinea-pig pancreas show that these lipolytic enzymes follow the Michaelis-Menten model. Surprisingly, the activity against solutions of tripropionin and vinyl esters ranges from 70% to 90% of that determined against emulsions. In contrast, a non-hyperbolic (sigmoidal) dependence of enzyme activity on ester concentration is found with human pancreatic lipase, triacylglycerol lipase from Humicola lanuginosa (Thermomyces lanuginosa) and partial acylglycerol lipase from Penicillium camembertii and the same substrates. In all cases, no abrupt jump in activity (interfacial activation) is observed at substrate concentration corresponding to the solubility limit of the esters. Maximal lipolytic activity is always obtained in the presence of emulsified ester. Despite progress in the understanding of structure-function of lipases, interpretation of the mode of action of lipases active against solutions of short-chain substrates remains difficult. Actually, it is not known whether these enzymes, which possess a lid structure, are in open or/and closed conformation in the bulk phase and whether the opening of the lid that gives access to the catalytic triad is triggered by interaction of the enzyme molecule with monomeric substrates or/and multimolecular aggregates (micelles) both present in the bulk phase. From the comparison of the behaviour of lipases used in this study which, in some cases, follow the Michaelis-Menten model and, in others, deviate from classical kinetics, it appears that the activity of classical lipases against soluble short-chain vinyl esters and tripropionin depends not only on specific interaction with single substrate molecules at the catalytic site of the enzyme but also on physico-chemical parameters related to the state of association of the substrate dispersed in the aqueous phase. It is assumed that the interaction of lipase with soluble multimolecular aggregates of tripropionin or short-chain vinyl esters or the formation of enzyme-substrate mixed micelles with ester bound to lipase, might represent a crucial step that triggers the structural transition to the open enzyme conformation by displacement of the lid.


Distinction between esterases and lipases: a kinetic study with vinyl esters and TAG

Henri Chahinian, Lylia Nini, Elisabeth Boitard, Jean-Paul Dubès, Louis-Claude Comeau, Louis Sarda
PMID: 12216836   DOI: 10.1007/s11745-002-0946-7

Abstract

The better to characterize enzymes hydrolyzing carboxyl ester bonds (carboxyl ester hydrolases), we have compared the kinetic behavior of various lipases and esterases against solutions and emulsions of vinyl esters and TAG. Short-chain vinyl esters are hydrolyzed at comparable rates by esterases and lipases and have higher limits of solubility in water than corresponding TAG. Therefore, they are suited to study the influence of the physical state of the substrate on carboxyl ester hydrolase activity within a large concentration range. Enzymes used in this study are TAG lipases from microorganisms, lipases from human and guinea pig pancreas, pig liver esterase, and acetylcholinesterase. This study also includes cutinase, a fungal enzyme that displays functional properties between esterases and lipases. Esterases display maximal activity against solutions of short-chain vinyl esters (vinyl acetate, vinyl propionate, and vinyl butyrate) and TAG (triacetin, tripropionin, and tributyrin). Half-maximal activity is reached at ester concentrations far below the solubility limit. The transition from solution to emulsion at substrate concentrations exceeding the solubility limit has no effect on esterase activity. Lipases are active on solutions of short-chain vinyl esters and TAG but, in contrast to esterases, they all display maximal activity against emulsified substrates and half-maximal activity is reached at substrate concentrations near the solubility limit of the esters. The kinetics of hydrolysis of soluble substrates by lipases are either hyperbolic or deviate from the Michaelis-Menten model and show no or weak interfacial activation. The presence of molecular aggregates in solutions of short-chain substrates, as evidenced by a spectral dye method, likely accounts for the activity of lipases against soluble esters. Unlike esterases, lipases hydrolyze emulsions of water-insoluble medium- and long-chain vinyl esters and TAG such as vinyl laurate, trioctanoin, and olive oil. In conclusion, comparisons of the kinetic behavior of carboxyl ester hydrolases against solutions and emulsions of vinyl esters and TAG allows the distinction between lipases and esterases. In this respect, it clearly appears that guinea pig pancreatic lipase and cutinase are unambiguously classified as lipases.


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